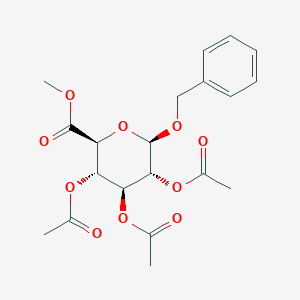

![molecular formula C₁₀H₁₁NO₄ B134126 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol CAS No. 5395-47-1](/img/structure/B134126.png)

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

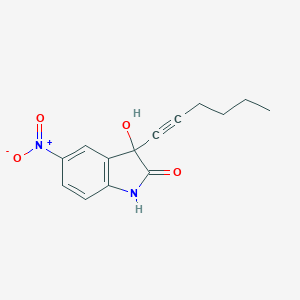

“2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as Phenol, 2-methoxy-4-propenyl-, (Z)-; cis-Isoeugenol; cis-2-Methoxy-4-propenylphenol; Isoeugenol, Z-; 2-Methoxy-4-[(1Z)-1-propenyl]phenol; 4-(1-Propenyl)-2-methoxyphenol, (Z)-; (Z)-Isoeugenol; (Z)-2-Methoxy-4-(prop-1-enyl)phenol; cis-4-Propenylguaiacol .

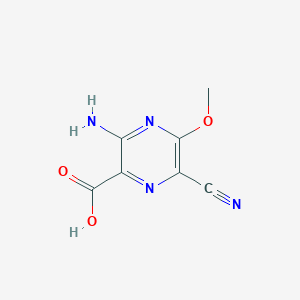

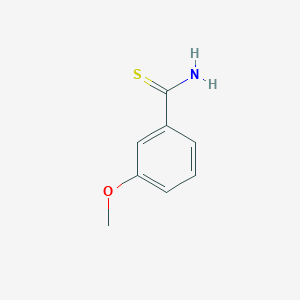

Molecular Structure Analysis

The molecular structure of “2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol” can be found in various databases such as PubChem and ChemSpider . These databases provide detailed information about the structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol” can be found in databases like PubChem and ChemSpider . These databases provide information such as molecular weight, chemical structure, and more.Wissenschaftliche Forschungsanwendungen

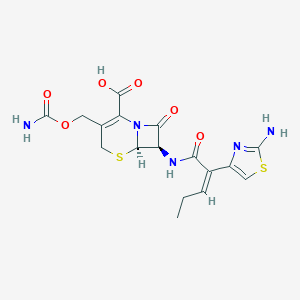

Neurodegenerative Diseases

This compound has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway . It has anti-inflammatory properties and can protect against behavioral impairments in rotarod, pole, and gait tests .

Anti-inflammatory Properties

The compound is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, which gives it anti-inflammatory properties . It has been used in several inflammatory disease models .

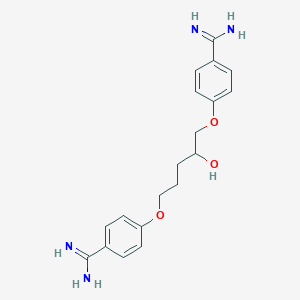

Antioxidant Activity

The compound has been synthesized from vanillin and p-anisidine and has shown antioxidant activity .

Plastics, Adhesives, and Coatings Industry

m-Aryloxy phenols, a group to which this compound belongs, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Ultraviolet Absorbers

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Flame Retardants

As mentioned above, m-Aryloxy phenols are used as flame retardants, which makes them valuable in various industries .

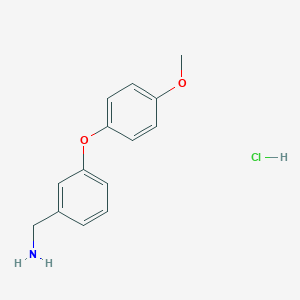

Eigenschaften

IUPAC Name |

2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLWTEUMNRJFCS-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol | |

CAS RN |

5395-47-1 |

Source

|

| Record name | NSC57759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC3298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.